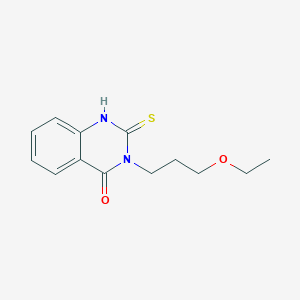
3-(3-Ethoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Ethoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, commonly known as 3-Ethoxypropyl-2-sulfanyl-3,4-dihydroquinazolin-4-one (3-EPSDHQ), is a novel compound synthesized from ethoxypropylsulfanyl-3,4-dihydroquinazolin-4-one (EPSDHQ). This compound has been studied for its potential applications in scientific research, as well as its biochemical and physiological effects. In
科学的研究の応用
Synthesis Techniques
The compound 3-(3-Ethoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one, related to dihydroquinazolinones, participates in various synthetic pathways, offering a broad application in pharmaceutical and chemical research. For instance, a novel method using ammonium iodide-induced sulfenylation of 4-hydroxycoumarins or 4-hydroxyquinolinones to produce a wide range of 3-sulfanyl-4-hydroxycoumarins or 3-sulfanyl-4-hydroxyquinolinones demonstrates the compound's utility in creating C–S bonds of high value in the pharmaceutical industry (Guo & Wei, 2017). Additionally, the successful synthesis of 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl) ethenyl-3, 4-dihydroquinazolin-3-yl] benzene-1-sulfonamide further underscores the adaptability of similar compounds in synthesizing complex molecules with potential biological activities (Hayun, Hanafi, Yanuar, & Hudiyono, 2012).
Antimicrobial and Anticonvulsant Activities
The antimicrobial and anticonvulsant potential of dihydroquinazolinone derivatives, closely related to the target compound, has been explored in several studies. For example, derivatives synthesized from 3-(2'-chloroethyl)-2-methyl-3,4-dihydroquinazolin-4-one showed promising results as antimicrobial agents against various pathogens, indicating the potential for developing new therapeutic agents from this chemical class (El-zohry & Abd-Alla, 2007). Similarly, novel derivatives have been evaluated for their anticonvulsant activities, with some showing broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi, offering insights into the development of new anticonvulsant drugs (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Catalytic Applications and Green Chemistry
Research into green chemistry and catalysis has also benefited from compounds related to 3-(3-Ethoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one. For example, the use of sulfamic acid as a catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones in water or methanol underlines the push towards more sustainable and environmentally friendly chemical processes (Rostami & Tavakoli, 2011).
Structural and Mechanistic Insights
Structural and mechanistic studies on related compounds provide valuable insights into the properties and reactions of dihydroquinazolinones. For instance, the reaction of O-ethyl thiocarbamate with (chlorocarbonyl)sulfenyl chloride to give derivatives like 3-ethoxy-1,2,4-dithiazolin-5-one highlights the complex mechanisms involved in the synthesis of such compounds, contributing to a deeper understanding of their chemical behavior (Chen, Thompson, Hammer, & Bárány, 1996).
特性
IUPAC Name |
3-(3-ethoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-2-17-9-5-8-15-12(16)10-6-3-4-7-11(10)14-13(15)18/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJNDFFYKYNEFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)C2=CC=CC=C2NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Ethoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 6-methyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2639110.png)
![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2639112.png)
![2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-ethylacetamide](/img/structure/B2639114.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B2639115.png)
![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-isoleucine](/img/no-structure.png)
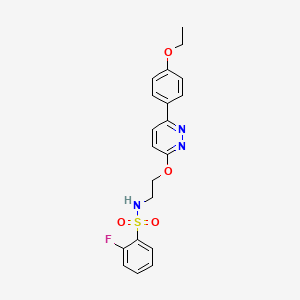
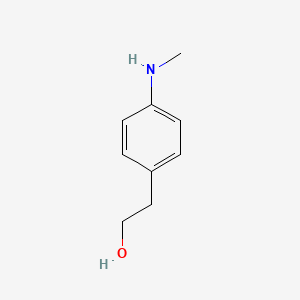
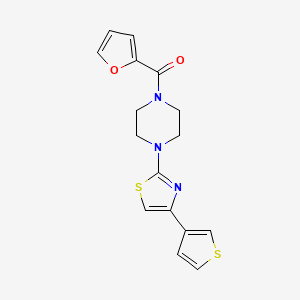
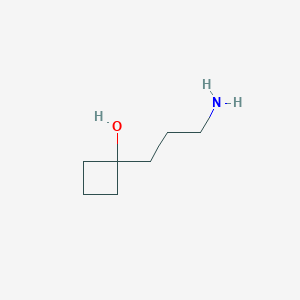
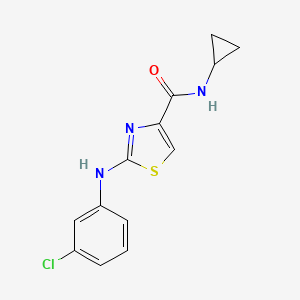
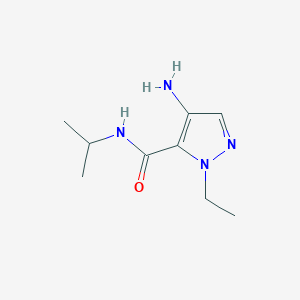
![ethyl 2-{[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B2639129.png)
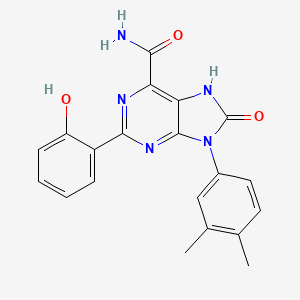
![7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2639133.png)